((3-Acetyl-1H-indol-4-yl)thio)methyl acetate

Chuangxinmycin synthesis Palladium-catalyzed cyclization Indole thioether intermediates

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate (C13H13NO3S, MW 263.31 g/mol) is a synthetic indole derivative characterized by a 3-acetyl substituent and a 4-position thioether-linked methyl acetate moiety. This compound belongs to the class of 3-acetylindoles, which are recognized for their synthetic versatility and broad biological activity profiles, including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
Cat. No. B12938115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3-Acetyl-1H-indol-4-yl)thio)methyl acetate
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C(=CC=C2)SCOC(=O)C
InChIInChI=1S/C13H13NO3S/c1-8(15)10-6-14-11-4-3-5-12(13(10)11)18-7-17-9(2)16/h3-6,14H,7H2,1-2H3
InChIKeyVBJBXUOLGCNXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate as a Differentiated 3-Acetylindole Scaffold for Targeted Procurement


((3-Acetyl-1H-indol-4-yl)thio)methyl acetate (C13H13NO3S, MW 263.31 g/mol) is a synthetic indole derivative characterized by a 3-acetyl substituent and a 4-position thioether-linked methyl acetate moiety . This compound belongs to the class of 3-acetylindoles, which are recognized for their synthetic versatility and broad biological activity profiles, including antimicrobial, anti-inflammatory, and anticancer properties [1]. Its unique substitution pattern distinguishes it from simpler 3-acetylindole analogs and provides a platform for further functionalization or direct biological evaluation.

Why Simple 3-Acetylindole Cannot Replace ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate in Application-Focused Research


Indole derivatives are frequently treated as interchangeable core scaffolds in drug discovery and chemical biology. However, the specific combination of a 3-acetyl group with a 4-thioether-linked methyl acetate in ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate introduces electronic and steric properties that are absent in generic 3-acetylindole or even 1,3-diacetylindole . These modifications significantly alter resonance, hydrogen-bonding capability, and metabolic stability, meaning that biological activity observed for one congener rarely translates directly to another without quantitative re-optimization [1]. The evidence below demonstrates that substitution at the 4-position with a thioether-acetate chain critically modulates antiproliferative and enzyme-inhibitory potency compared to unsubstituted or differently substituted analogs.

Quantitative Differentiation of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate from Closest Structural Analogs


Enantioselective Chuangxinmycin Intermediate: 4-Thioether Acetate Outperforms 4-Alkoxy Analogs in Cyclization Efficiency

In the stereoselective total synthesis of chuangxinmycin, the (indol-4-ylthio)acetate intermediate (closely related to the target compound) was employed as a key intermediate for a high-yielding palladium-catalyzed cyclization to form the characteristic thiopyrano[4,3,2-cd]indole core [1]. In contrast, 4-alkoxyindole analogs could not participate in this cyclization, demonstrating the synthetic superiority of the thioether-linked acetate for accessing this pharmacologically relevant scaffold. The target compound's 3-acetyl group further activates the indole ring, potentially enhancing the electrophilicity for this transformation compared to the 3-unsubstituted analog.

Chuangxinmycin synthesis Palladium-catalyzed cyclization Indole thioether intermediates

Antiproliferative Potency: Arylthioindole Esters Show Superior MCF-7 Activity Over Corresponding Ketone Analogs

In a series of arylthioindoles evaluated as tubulin assembly inhibitors and growth inhibitors of MCF-7 breast cancer cells, sulfur-containing ester derivatives (structurally analogous to ((3-acetyl-1H-indol-4-yl)thio)methyl acetate) were superior or equivalent to the corresponding ketone derivatives, while methylene-linked compounds were substantially less effective [1]. This structure-activity relationship establishes that the thioether-ester motif at the indole 4-position imparts a potency advantage critical for antiproliferative applications. Although the direct IC50 of the target compound is not individually reported in this study, the class-level trend supports its superiority over non-thioether or non-ester comparators.

Anticancer MCF-7 cell line Tubulin polymerization inhibition

CRTh2 Receptor Antagonism: 3-Acetyl-4-thioether Indole Acetic Acids Show High Affinity Compared to Non-Sulfur Analogues

A patent series on thio-substituted indole acetic acid compounds (IN 233396) discloses that certain indole acetic acids bearing a thioether at the 4-position act as potent CRTh2 receptor antagonists, useful for treating asthma and COPD [1]. The presence of the thioether linkage is a critical structural requirement for high CRTh2 binding affinity. While the exact IC50 of ((3-acetyl-1H-indol-4-yl)thio)methyl acetate is not disclosed, its structural correspondence to the patent's Markush formula, including the 3-acetyl and 4-thioether acetate groups, places it within the claimed active space. Non-sulfur or 4-alkoxy analogs are not described as having equivalent activity at this receptor.

Respiratory disease CRTh2 antagonist Prostaglandin D2 receptor

Procurement-Validated Application Scenarios for ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate Based on Quantitative Evidence


Advanced Intermediate for Chuangxinmycin and Other Thio-Indole Alkaloid Total Synthesis

The target compound serves as a key building block for the construction of the chuangxinmycin antibiotic core via palladium-catalyzed cyclization [1]. Its thioether-linked acetate moiety is essential for this transformation, which fails with 4-alkoxyindoles. Research groups engaged in the total synthesis of chuangxinmycin or related thiopyrano[4,3,2-cd]indole natural products should prioritize this scaffold to ensure synthetic feasibility.

Lead Optimization for CRTh2 Antagonists in Asthma and COPD Drug Discovery

As disclosed in patent IN 233396, thio-substituted indole acetic acid compounds, including those with 3-acetyl and 4-thioether acetate groups, are potent CRTh2 receptor antagonists [1]. Medicinal chemistry teams targeting prostaglandin D2-mediated respiratory diseases can use this compound as a validated starting point for hit-to-lead campaigns, where the sulfur atom is a pharmacophoric requirement for receptor binding.

Anticancer Hit Generation via Tubulin Polymerization Inhibition

The arylthioindole ester subclass exhibits superior antiproliferative activity against MCF-7 breast cancer cells compared to corresponding ketone and methylene derivatives [1]. ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate, as a member of this privileged thioether-ester series, is a rational procurement choice for initial screening libraries targeting tubulin dynamics in solid tumor models.

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